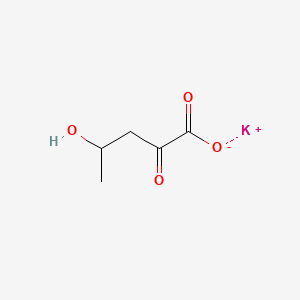
tert-Butyldimethylsilyloxy-5-aza-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is a chemical compound used as an intermediate in the synthesis of metabolites of azadeoxycytidine, which is known for its neoplasm inhibitory properties. The molecular formula of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is C14H26N4O4Si, and it has a molecular weight of 342.47 g/mol.
Méthodes De Préparation
The synthesis of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves several steps. One common method includes the protection of the hydroxyl group of 5-aza-2’-deoxycytidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Deprotection: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free hydroxyl compound.
Applications De Recherche Scientifique
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is primarily used in scientific research as an intermediate in the synthesis of azadeoxycytidine metabolites. These metabolites have shown potential as neoplasm inhibitors, making them valuable in cancer research. Additionally, the compound is used in studies related to DNA methylation and epigenetics, as it can influence gene expression and genomic stability .
Mécanisme D'action
The mechanism of action of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves its conversion to azadeoxycytidine metabolites, which inhibit DNA methyltransferases . These enzymes are responsible for adding methyl groups to cytosine residues in DNA, leading to gene silencing. By inhibiting these enzymes, the compound can reactivate silenced tumor suppressor genes, thereby exerting its anti-neoplastic effects .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is similar to other cytosine analogs such as azacytidine and decitabine . These compounds also inhibit DNA methyltransferases and are used in the treatment of myelodysplastic syndrome and acute myeloid leukemia . tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is unique in its specific use as an intermediate for synthesizing azadeoxycytidine metabolites, which have distinct properties and applications in cancer research.
Similar Compounds
Azacytidine (AzaC): A cytosine analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
Decitabine (AzadC): Another cytosine analog with similar applications as azacytidine.
5-Aza-2’-deoxycytidine (AzaD): A compound used as a DNA methylation inhibitor in various research studies.
Propriétés
Formule moléculaire |
C25H34O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[(2R,8R,9R,10R,13S,14R,17S)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19-,20-,23-,24+,25-/m1/s1 |
Clé InChI |
AQMUMBCTNJGBGC-QABRXCAGSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]2([C@@H]3CC[C@]4([C@@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@]4(C(=O)C)OC(=O)C)C)C |
SMILES canonique |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)




![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)




![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)


